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molecular formula C7H13BrO2 B066364 2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS No. 172797-67-0

2-(2-Bromoethoxy)tetrahydro-2H-pyran

Cat. No. B066364
M. Wt: 209.08 g/mol
InChI Key: GCUOLJOTJRUDIZ-UHFFFAOYSA-N
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Patent
US04851387

Procedure details

2.29 ml of 2-bromoethanol was dissolved in 27.8 ml of dry dichrolomethane, and 7.21 ml of dihydropyran and then 48.1 mg of dry p-toluenesulfonic acid were added thereto. The mixture was stirred at room temperature for 3 hours. Then, the reaction mixture was partitioned with 150 ml of chloroform and 75 ml of a 4% sodium hydrogen-carbonate aqueous solution. The organic layer was washed sequentially with water and a saturated sodium chloride aqueous solution and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (50 g of Kieselgel 60) by using a mixture of hexane/ethyl acetate (20/1). The product-containing fractions were put together, and the solvent was distilled off under reduced pressure to obtain 5.4 g of 2-bromo-1-(2-tetrahydropyranyloxy)ethane as a oily substance.
Quantity
2.29 mL
Type
reactant
Reaction Step One
Quantity
7.21 mL
Type
reactant
Reaction Step One
Quantity
48.1 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][OH:4].C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:16]1[CH:21]=[CH:20][CH2:19][CH2:18][CH2:17]1>>[Br:1][CH2:2][CH2:3][O:4][CH:17]1[CH2:18][CH2:19][CH2:20][CH2:21][O:16]1

Inputs

Step One
Name
Quantity
2.29 mL
Type
reactant
Smiles
BrCCO
Name
Quantity
7.21 mL
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
Quantity
48.1 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the reaction mixture was partitioned with 150 ml of chloroform and 75 ml of a 4% sodium hydrogen-carbonate aqueous solution
WASH
Type
WASH
Details
The organic layer was washed sequentially with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution and then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (50 g of Kieselgel 60)
ADDITION
Type
ADDITION
Details
a mixture of hexane/ethyl acetate (20/1)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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